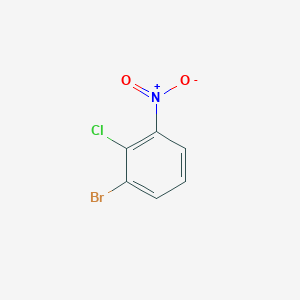

1-Bromo-2-chloro-3-nitrobenzene

概要

説明

1-Bromo-2-chloro-3-nitrobenzene is a halogenated nitrobenzene derivative, a class of compounds that are known for their diverse reactivity and utility in various chemical syntheses. The presence of bromine, chlorine, and nitro groups on the benzene ring makes it a versatile intermediate for a range of chemical transformations.

Synthesis Analysis

The synthesis of halogenated nitrobenzenes typically involves direct halogenation and nitration reactions. For instance, 1-bromo-2,4-dinitrobenzene can be synthesized from bromobenzene by nitration in water, achieving high yields and purity . Although the exact synthesis of this compound is not detailed in the provided papers, similar methodologies could be applied, adjusting the halogenation and nitration steps to achieve the desired substitution pattern.

Molecular Structure Analysis

The molecular structure of halogenated nitrobenzenes is characterized by the electron-withdrawing effects of the nitro group and the halogens, which can influence the reactivity of the compound. For example, the crystal structures of related compounds, such as 3-bromo-N'-(2-chloro-5-nitrobenzylidene)benzohydrazide, have been determined by X-ray diffraction, revealing the geometry and electronic configurations that could be similar in this compound .

Chemical Reactions Analysis

Halogenated nitrobenzenes undergo various chemical reactions, including electrosynthetic routes to other compounds. The electrochemical reduction of 1-bromo-4-nitrobenzene has been shown to produce arylzinc compounds , while the reduction of 1-(2-bromoethyl)-2-nitrobenzene leads to the formation of 1-nitro-2-vinylbenzene and 1H-indole . These studies suggest that this compound could also participate in similar electrochemical reactions, potentially yielding valuable synthetic intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of a nitro group typically increases the compound's reactivity in nucleophilic substitution reactions, as seen in the dual reactivity of 1-bromo-3,5-dinitrobenzenes . The halogen atoms also contribute to the compound's reactivity and physical properties, such as melting and boiling points, solubility, and density. Metabolic studies on similar halogenated nitrobenzenes have shown that they can be metabolized into mercapturic acids in biological systems , indicating potential pathways for biotransformation.

科学的研究の応用

Anisotropic Displacement Parameters

- Study Overview : Research by Mroz et al. (2020) investigated the anisotropic displacement parameters of compounds including 1-(halomethyl)-3-nitrobenzene (halo = chloro and bromo). The study utilized first principles calculations and X-ray diffraction experiments. The findings highlighted challenges in experimental analysis for the bromo compound compared to theoretical predictions (Mroz, Wang, Englert, & Dronskowski, 2020).

Nucleophilic Aromatic Substitution by Hydrogen

- Research Details : Gold, Miri, and Robinson (1980) explored the reaction of o-bromo- and p-chloro-nitrobenzenes with sodium borohydride. This study revealed insights into nucleophilic aromatic substitution reactions and the formation of unstable cyclohexadienyl anions, which are key intermediates in these reactions (Gold, Miri, & Robinson, 1980).

Electron Paramagnetic Resonance of Halonitrobenzene Anion Radicals

- Insights Gained : Kitagawa, Layloff, and Adams (1963) studied the electron paramagnetic resonance spectra of halonitrobenzene anion radicals, including those derived from the reduction of o-bromonitrobenzene. The research contributed to a deeper understanding of the behavior of these anion radicals under various conditions (Kitagawa, Layloff, & Adams, 1963).

Electrochemical Reduction of Bromo-Nitrobenzene

- Study Findings : Compton and Dryfe (1994) investigated the photoelectrochemical reduction of p-bromo-nitrobenzene. Their findings contribute to understanding the mechanisms involved in the reduction process and the formation of radical anions under specific conditions (Compton & Dryfe, 1994).

Synthesis of Quinolines and Phenanthridines

- Research Significance : Banwell et al. (2004) explored the palladium[0]-mediated Ullmann cross-coupling of 1-bromo-2-nitrobenzene with various compounds. This study is significant for the synthesis of complex organic structures like quinolines and phenanthridines, demonstrating the versatility of 1-bromo-2-nitrobenzene in organic synthesis (Banwell, Lupton, Ma, Renner, & Sydnes, 2004).

Electrochemical Behavior in Ionic Liquids

- Insights Gained : Ernst et al. (2013) examined the reactivity of the 1-bromo-4-nitrobenzene radical anion in ionic liquids, revealing unique behaviors and reactivity patterns compared to conventional solvents. This research has implications for understanding the electrochemical properties of these compounds in different solvent environments (Ernst, Ward, Norman, Hardacre, & Compton, 2013).

作用機序

Target of Action

1-Bromo-2-chloro-3-nitrobenzene is a benzene derivative. The primary targets of this compound are the aromatic rings in organic compounds. The aromatic ring, particularly in benzene, is especially stable due to the delocalization of six pi electrons in six p orbitals above and below the plane of the benzene ring .

Mode of Action

The compound undergoes electrophilic aromatic substitution reactions . This is a two-step mechanism:

- Step 1: The electrophile (in this case, the bromine cation) forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate .

- Step 2: A proton is removed from this intermediate, yielding a substituted benzene ring .

This mechanism allows the aromaticity of the benzene ring to be maintained throughout the reaction .

Biochemical Pathways

The biochemical pathways affected by this compound involve the substitution reactions of aromatic compounds. The compound can bond to a nucleophile to give a substitution or addition product. It can also transfer a proton to a base, giving a double bond product .

Pharmacokinetics

The pharmacokinetic properties of this compound include:

- GI absorption: High

- BBB permeant: Yes

- P-gp substrate: No

- CYP1A2 inhibitor: Yes

- CYP2C9 inhibitor: Yes

- Log Kp (skin permeation): -5.53 cm/s

- Lipophilicity Log Po/w (iLOGP): 1.59

These properties impact the compound’s bioavailability and its ability to cross biological barriers.

Result of Action

The result of the compound’s action is the formation of substituted benzene derivatives. These derivatives can have various applications in organic chemistry, including the synthesis of other complex organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, dust formation should be avoided, and exposure to vapors, mist, or gas should be minimized . These precautions help ensure the safe handling and effective use of the compound.

Safety and Hazards

特性

IUPAC Name |

1-bromo-2-chloro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNIDAGAFFKAPRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627948 | |

| Record name | 1-Bromo-2-chloro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3970-37-4 | |

| Record name | 1-Bromo-2-chloro-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3970-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-chloro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-2-chloro-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

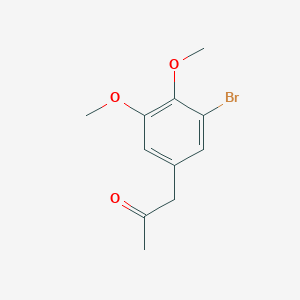

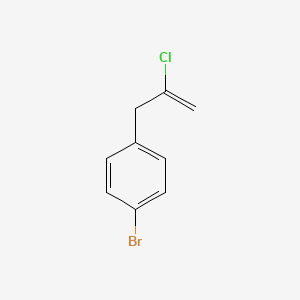

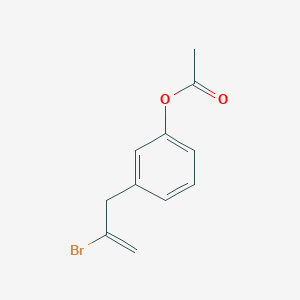

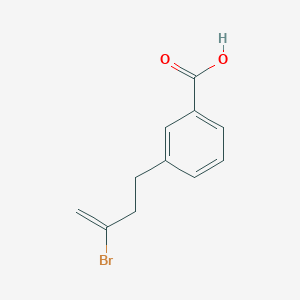

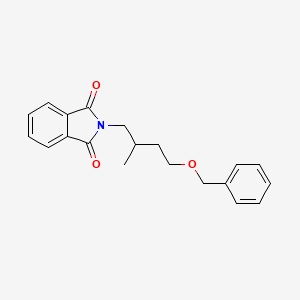

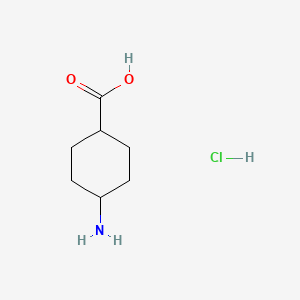

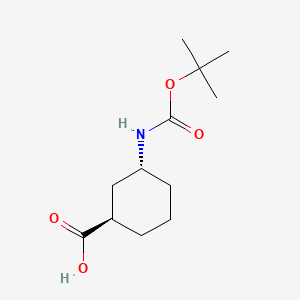

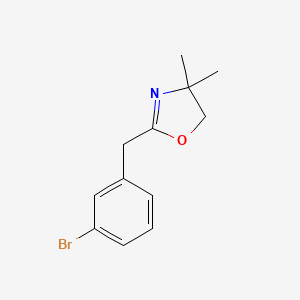

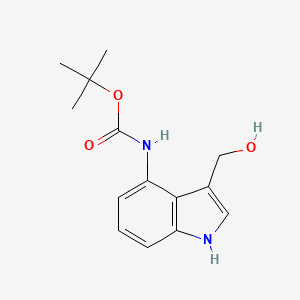

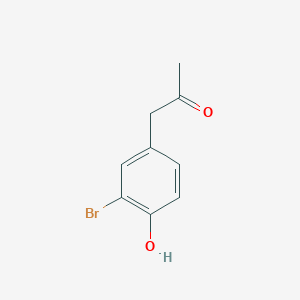

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1291770.png)